Valeraldehyde dibutyl acetal

Description

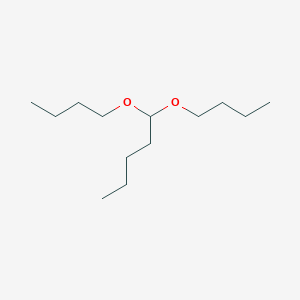

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibutoxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-4-7-10-13(14-11-8-5-2)15-12-9-6-3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJYPEMHNQONGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156905 | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Sweet, nutty aroma | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

251.00 to 252.00 °C. @ 760.00 mm Hg | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.833-0.839 | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13112-65-7 | |

| Record name | 1,1-Dibutoxypentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13112-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013112657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALERALDEHYDE DIBUTYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNB1D5PS4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Reaction Mechanisms and Kinetics of Valeraldehyde Dibutyl Acetal Transformations

Mechanistic Studies of Acetal (B89532) Formation and Hydrolysis

The mechanisms for the formation and breakdown of acetals are reversible processes catalyzed by acid. chemistrysteps.comyoutube.com The forward reaction, acetalization, involves the reaction of an aldehyde with two equivalents of an alcohol. libretexts.org The reverse reaction, hydrolysis, breaks the acetal back down into the aldehyde and alcohol in the presence of excess water and an acid catalyst. chemistrysteps.comyoutube.com

The acid-catalyzed hydrolysis of most simple acetals, including valeraldehyde (B50692) dibutyl acetal, proceeds through the A-1 (unimolecular) mechanism. This pathway involves a series of steps initiated by the protonation of one of the acetal's ether oxygens by an acid catalyst. chemistrysteps.comyoutube.com

The A-1 mechanism can be summarized as follows:

Protonation: A rapid, reversible protonation of one of the alkoxy groups converts it into a good leaving group (an alcohol). chemistrysteps.com

Rate-Determining Step: The C-O bond of the protonated leaving group cleaves unimolecularly to form a resonance-stabilized oxocarbenium ion and a molecule of butanol. youtube.com This step is the slowest and therefore the rate-determining step of the reaction. The process is analogous to an SN1 reaction. libretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. chemistrysteps.com

Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal.

Repeat: The process of protonation, C-O bond cleavage, water attack, and deprotonation is repeated for the second alkoxy group, ultimately yielding valeraldehyde. chemistrysteps.com

The A-2 (bimolecular) mechanism, which would involve a direct SN2 attack by water on the protonated acetal, is generally not favored for the hydrolysis of acyclic acetals. The steric hindrance around the central carbon and the high stability of the resonance-stabilized oxocarbenium ion intermediate make the A-1 pathway significantly more favorable. youtube.com

Studies on structurally related acetals have demonstrated that the presence of remote alkoxy groups can significantly influence the rate of hydrolysis. Research has shown that the hydrolysis of acetals with a 4-alkoxy substitution is accelerated by approximately 20-fold compared to sterically similar substrates lacking the alkoxy group. acs.orgnih.gov When accounting for inductive destabilization, an alkoxy group can accelerate hydrolysis by as much as 200-fold. nih.gov

This rate enhancement is not due to neighboring-group participation forming a cyclic oxonium ion intermediate. Instead, it is better explained by the electrostatic stabilization of the developing positive charge in the oxocarbenium ion intermediate formed during the rate-determining step. acs.orgnih.gov This effect underscores the importance of subtle electronic factors in controlling reaction kinetics.

The formation of valeraldehyde dibutyl acetal from valeraldehyde and butanol does not occur in a single step. The reaction proceeds through a crucial intermediate known as a hemiacetal. libretexts.org The formation of the hemiacetal is the first stage of the acetalization process. youtube.com

The mechanism involves:

Carbonyl Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of valeraldehyde, which increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Addition: A molecule of butanol, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.orgwikipedia.org

Deprotonation: A subsequent deprotonation step yields the neutral hemiacetal. masterorganicchemistry.com

This hemiacetal exists in equilibrium with the starting aldehyde and alcohol. wikipedia.orgmasterorganicchemistry.com To proceed to the full acetal, the hydroxyl group of the hemiacetal is protonated by the acid catalyst, allowing it to leave as a water molecule. wikipedia.org This departure generates the same resonance-stabilized oxocarbenium ion seen in hydrolysis, which is then rapidly attacked by a second molecule of butanol. youtube.comwikipedia.org A final deprotonation yields the stable this compound product. youtube.com

Kinetic and Thermodynamic Investigations of Acetalization

Acetalization is an equilibrium-controlled process, and its efficiency is dictated by both kinetic and thermodynamic parameters. youtube.com To favor the formation of the acetal product, the equilibrium must be shifted to the right, which is often achieved by removing the water generated during the reaction using methods like a Dean-Stark apparatus. wikipedia.org

For the synthesis of diethylacetal, the reaction equilibrium constant (Keq) was determined experimentally over a range of temperatures. researchgate.net The rate of reaction is dependent on the concentrations of the aldehyde, the alcohol, and the acid catalyst. nih.govnih.gov

| Thermodynamic Parameter | Value at 298 K | Source |

| Equilibrium Constant (Keq) | Keq = 0.018 * exp(1230/T) | researchgate.net |

| Standard Molar Enthalpy (ΔH⁰) | -10,225.9 J·mol⁻¹ | researchgate.net |

| Standard Molar Gibbs Free Energy (ΔG⁰) | -269.3 J·mol⁻¹ | researchgate.net |

| Standard Molar Entropy (ΔS⁰) | -33.395 J·mol⁻¹·K⁻¹ | researchgate.net |

Table 1: Experimentally determined thermodynamic data for the formation of diethylacetal, a representative acyclic acetal. Data sourced from Silva & Rodrigues (2005). researchgate.net

The negative enthalpy change (ΔH⁰) indicates that the reaction is exothermic. The negative entropy change (ΔS⁰) is expected, as the reaction involves three reactant molecules (one aldehyde, two alcohols) forming two product molecules (one acetal, one water), leading to a decrease in the system's disorder. youtube.com

The activation energy (Ea) is the minimum energy required to initiate the reaction. For the acid-catalyzed synthesis of diethylacetal, the activation energy was determined to be 47.87 kJ·mol⁻¹. researchgate.net This value represents the energy barrier that must be overcome for the reactants to be converted into products.

The reaction profile for the acid-catalyzed formation of this compound can be visualized as a multi-step process with two main transition states and one key intermediate.

Reactants to Hemiacetal: The reactants (valeraldehyde and butanol) must overcome an initial activation energy barrier to form the hemiacetal intermediate.

Hemiacetal Intermediate: The hemiacetal resides in a local energy minimum between the two main transition states.

Hemiacetal to Acetal: The hemiacetal must then surmount a second, typically higher, activation energy barrier (involving the loss of water) to form the final acetal product. youtube.com

Products: The final products (this compound and water) are at a lower energy level than the reactants, consistent with the exothermic nature of the reaction.

Radical Chemistry Involving Acetal Derivatives

While ionic mechanisms dominate many acetal reactions, radical chemistry offers alternative pathways for their transformation and use in synthesis. researchgate.net Acetal radicals can serve as valuable synthetic intermediates, acting as equivalents for acyl radicals. researchgate.net

Acetal radicals are typically generated by abstracting a hydrogen atom from the carbon positioned between the two oxygen atoms (the C-H acetal bond). researchgate.net This process can be initiated photochemically or by using radical initiators. researchgate.net The resulting radical is an α-alkoxyalkyl radical, which is stabilized by the adjacent oxygen atoms.

Once formed, these radicals are versatile intermediates. Their reactivity is influenced by the stability they possess, which allows them to participate in various transformations without the challenges associated with less stable radical species. researchgate.net They can be employed as synthetic equivalents for acyl radicals, providing a pathway to introduce carbonyl functionalities under radical conditions. researchgate.net

A primary application of acetal radicals is in the formation of carbon-carbon bonds, a cornerstone of complex molecule synthesis. digitellinc.com These radicals can add to electron-deficient alkenes in intermolecular or intramolecular reactions, creating a new C-C bond and a new radical species that can be further propagated or quenched. nih.gov This strategy has been successfully employed to build complex molecular frameworks and ring systems. digitellinc.comnih.govbeilstein-journals.org

The use of acetal radicals allows for the rapid assembly of intricate molecular architectures. digitellinc.combeilstein-journals.org For example, radical cascade processes, where a series of cyclization and bond-forming events are triggered by an initial radical, can quickly generate polycyclic structures found in natural products. nih.gov The functional group tolerance of radical reactions makes them particularly suitable for late-stage functionalization in the synthesis of complex bioactive molecules. nih.gov

| Reaction Type | Description | Synthetic Utility |

| Intermolecular Addition | The acetal radical adds to an external alkene or alkyne. | Forms a new C-C bond, extending a carbon chain. nih.gov |

| Intramolecular Cyclization | The acetal radical attacks an internal π-system within the same molecule. | Constructs cyclic and polycyclic ring systems. digitellinc.combeilstein-journals.org |

| Cascade Reactions | A sequence of radical reactions occurs after initial radical formation. | Rapidly builds molecular complexity from simpler precursors. nih.gov |

Advanced Mechanistic Insights into Acetal Dynamics

The dynamic nature of the acetal bond is crucial for its role in various chemical systems, from protecting groups to dynamic covalent networks.

Acetal exchange reactions allow for the rearrangement of polymer networks and are fundamental to the properties of materials like vitrimers. researchgate.net These exchanges can occur through two primary mechanisms: dissociative and associative. A dissociative mechanism involves the complete cleavage of a bond to form reactive intermediates that then reform new bonds. researchgate.net

The reactivity of acetals is governed by a combination of steric and electronic factors. ncert.nic.inlearncbse.in These factors influence the rate of both formation and hydrolysis of the acetal linkage.

Electronic Factors: The electrophilicity of the central carbon atom is a key determinant of reactivity. ncert.nic.in Electron-donating groups attached to this carbon, such as the butyl groups in this compound, can stabilize the carbocation intermediate formed during hydrolysis, thereby influencing the reaction rate. Conversely, electron-withdrawing groups would increase the electrophilicity of the carbonyl carbon in the parent aldehyde, making nucleophilic attack more favorable. learncbse.in

Steric Factors: The size of the substituents around the acetal linkage plays a critical role. ncert.nic.in Bulky groups, like the n-butyl groups in this compound, can sterically hinder the approach of a nucleophile (such as water during hydrolysis) to the reaction center. ncert.nic.inresearchgate.net This steric hindrance generally leads to lower reaction rates compared to acetals with smaller substituents like methyl or ethyl groups. This effect is well-documented in the reactions of aldehydes and ketones, where larger substituents slow down nucleophilic addition. ncert.nic.inchemrxiv.org

Computational and Theoretical Chemistry of Valeraldehyde Dibutyl Acetal

Quantum Chemical Calculations for Acetal (B89532) Systems

Quantum chemical calculations are fundamental tools for investigating the behavior of molecules at the electronic level, providing insights that are often difficult to obtain through experimental means alone. rsdjournal.org

Electronic Structure Elucidation (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Key to understanding a molecule's reactivity and electronic properties are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to participate in chemical reactions. nih.govlibretexts.org

For the precursor molecule, valeraldehyde (B50692) (also known as pentanal), quantum calculations have been performed to determine its electronic properties. A study reported a calculated HOMO-LUMO energy gap of 164.892 eV for valeraldehyde. semanticscholar.orgscielo.org.za This large energy gap suggests that valeraldehyde is a poor electrical conductor. semanticscholar.orgscielo.org.za

Upon conversion to Valeraldehyde Dibutyl Acetal, the electronic structure is significantly altered. The defining feature of the aldehyde, the carbonyl (C=O) group, is replaced by two single C-O bonds in the acetal. This transformation from a π-bond to σ-bonds typically leads to an increase in the HOMO-LUMO gap, signifying greater molecular stability and lower reactivity compared to the parent aldehyde.

Table 1: Key Electronic Properties and Their Significance

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO | The highest energy molecular orbital occupied by electrons. ossila.com | Represents the ability to donate electrons. The energy of the HOMO is related to the ionization potential. |

| LUMO | The lowest energy molecular orbital that is unoccupied. ossila.com | Represents the ability to accept electrons. The energy of the LUMO is related to the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. ossila.com | Indicates molecular reactivity, stability, and the energy required for the lowest electronic excitation. nih.govlibretexts.org A larger gap in the acetal compared to the aldehyde suggests greater stability. |

Theoretical Prediction of Spectroscopic Properties (e.g., IR, Raman, NMR)

Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which are invaluable for structural identification.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. For valeraldehyde, a characteristic sharp peak for the formyl group C-H stretch is theoretically observed near 2941 cm⁻¹ and 2720 cm⁻¹, while the carbonyl (C=O) stretch is a dominant feature. semanticscholar.org In the formation of this compound, this strong carbonyl absorption would disappear completely. In its place, the theoretical spectrum would show characteristic C-O single bond stretching frequencies, typically in the 1000-1200 cm⁻¹ region, confirming the conversion to the acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of structural elucidation, and its parameters can be predicted with increasing accuracy using computational methods. mdpi.comnih.gov For valeraldehyde, a highly characteristic signal in the ¹H NMR spectrum is the aldehyde proton, which appears far downfield (typically 9-10 ppm). libretexts.org The theoretical prediction for this compound would show the disappearance of this signal and the appearance of a new signal for the acetal methine proton (the CH group bonded to two oxygens), typically in the 4.5-5.5 ppm range. Furthermore, signals corresponding to the two butoxy groups would be predicted, providing a complete structural map.

Table 2: Comparison of Predicted Spectroscopic Features

| Spectroscopic Method | Valeraldehyde (Precursor) | This compound (Product) |

|---|---|---|

| IR / Raman | Strong C=O stretch (approx. 1730 cm⁻¹). Aldehydic C-H stretches (approx. 2720, 2820 cm⁻¹). semanticscholar.org | Absence of C=O stretch. Presence of C-O single bond stretches (approx. 1000-1200 cm⁻¹). |

| ¹H NMR | Aldehyde proton signal (δ ≈ 9-10 ppm). libretexts.org | Acetal methine proton signal (δ ≈ 4.5-5.5 ppm). Signals for butoxy groups. |

| ¹³C NMR | Carbonyl carbon signal (δ ≈ 200 ppm). | Acetal carbon signal (δ ≈ 100 ppm). Signals for butoxy group carbons. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for exploring the three-dimensional nature of molecules and their thermodynamic properties.

Geometry Optimization and Conformational Analysis of Acetal Molecules

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. tau.ac.ilyoutube.com For a flexible molecule like this compound, which contains numerous single bonds with free rotation, this process is crucial.

The optimization procedure starts with an initial guess of the molecular geometry and iteratively adjusts the positions of the atoms to lower the total energy of the system until a stationary point is reached. youtube.com This equilibrium geometry represents the most probable structure of the molecule.

Table 3: Goals and Methods in Geometry Optimization

| Concept | Description | Relevance to this compound |

|---|---|---|

| Potential Energy Surface (PES) | A multidimensional surface that describes the energy of a molecule as a function of its atomic coordinates. tau.ac.il | The PES for the acetal is complex, with many minima (stable conformers) and saddle points (transition states between conformers). |

| Geometry Optimization | An algorithm to find the coordinates corresponding to a minimum on the PES. youtube.comyoutube.com | Essential for determining the most stable 3D structure, including bond lengths and angles. |

| Conformational Analysis | The study of the different spatial arrangements (conformers) of a molecule and their relative stabilities. ufba.br | Crucial for understanding the flexibility of the butyl chains and their preferred orientations. |

Prediction of Thermodynamic Properties (e.g., Enthalpies of Formation, Free Energies, Entropies)

Computational methods can accurately predict key thermodynamic properties that govern chemical reactions and equilibria.

Gibbs Free Energy (ΔG°f) and Entropy (S°): The standard Gibbs free energy of formation is the change in free energy that occurs when one mole of a substance is formed from its constituent elements under standard conditions. wikipedia.org It is a key indicator of a compound's stability. Entropy is a measure of the disorder or randomness of a system. Both of these properties can be calculated using statistical mechanics based on the results of quantum chemical calculations, such as vibrational frequencies and molecular geometry. These values are critical for predicting reaction spontaneity and chemical equilibrium positions, such as the equilibrium between the aldehyde, alcohol, hemiacetal, and final acetal product.

Table 4: Key Thermodynamic Properties

| Property | Definition | Computational Approach |

|---|---|---|

| Enthalpy of Formation (ΔH°f) | Energy change upon forming 1 mole of a substance from its elements in their standard states. libretexts.org | Calculated using high-level ab initio or DFT methods, often with isodesmic reactions for accuracy. acs.org |

| Gibbs Free Energy (ΔG°f) | The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. wikipedia.org | Derived from calculated enthalpy, entropy, and temperature (ΔG = ΔH - TΔS). |

| Entropy (S°) | A measure of the randomness or disorder of a system. | Calculated from translational, rotational, and vibrational contributions determined from the optimized molecular geometry and frequency calculations. |

Density Functional Theory (DFT) Applications in Acetal Chemistry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become arguably the most popular and versatile method in computational chemistry because it offers a good balance between accuracy and computational cost. fiveable.menih.gov

DFT is the workhorse for nearly all the calculations described in the preceding sections when applied to molecules of the size of this compound. Its applications in acetal chemistry are extensive:

Structural Determination: DFT is routinely used for the geometry optimization of acetals to predict their most stable three-dimensional structures. google.com

Reactivity Analysis: By calculating the HOMO and LUMO energies, DFT helps in understanding the reactivity of acetals and their susceptibility to, for example, acid-catalyzed hydrolysis.

Spectroscopy: DFT calculations can generate highly accurate predictions of IR, Raman, and NMR spectra, which are essential for the identification and characterization of acetals. semanticscholar.org

Mechanistic Studies: DFT is a powerful tool for mapping out reaction pathways. For acetal chemistry, it can be used to study the step-by-step mechanism of acetal formation, identifying the structures and energies of reactants, transition states, and intermediates. researchgate.netmdpi.com

Thermodynamics: DFT provides the core data (optimized geometries and vibrational frequencies) needed to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.

Table 5: Applications of DFT in Acetal Chemistry

| Application Area | Description of DFT Use |

|---|---|

| Geometry Optimization | Finding the minimum energy structure (bond lengths, angles) of acetal molecules. google.com |

| Electronic Properties | Calculating HOMO-LUMO gaps to assess stability and reactivity. nih.gov |

| Spectroscopic Prediction | Simulating IR, Raman, and NMR spectra to aid in structural characterization. semanticscholar.org |

| Reaction Mechanisms | Elucidating the pathways of formation and hydrolysis, including the characterization of transition states. researchgate.net |

| Thermochemistry | Predicting enthalpies of formation and reaction, free energies, and entropies. acs.org |

Elucidation of Reaction Pathways and Transition States for Acetal Reactions

The formation of this compound from valeraldehyde and butanol is a multi-step process that can be thoroughly investigated using computational methods. These techniques allow for the detailed mapping of the potential energy surface (PES), which describes the energy of the molecular system as a function of its geometry. nih.gov Key features on the PES include energy minima, corresponding to stable molecules like reactants, intermediates, and products, and saddle points, which represent the transition states connecting them. nih.gov

The generally accepted mechanism for acid-catalyzed acetal formation involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of valeraldehyde, which increases the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org

Nucleophilic Attack by Butanol: The first molecule of butanol, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.org

Formation of a Hemiacetal: Following deprotonation, a hemiacetal intermediate is formed. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, preparing it to leave as a water molecule. libretexts.org

Elimination of Water: The loss of a water molecule results in the formation of a resonance-stabilized oxonium ion. youtube.com

Second Nucleophilic Attack: A second molecule of butanol attacks the oxonium ion. youtube.com

Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the stable this compound. libretexts.org

Computational methods, particularly Density Functional Theory (DFT), are employed to model each of these steps. researchgate.netresearchgate.net By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. Each step in the mechanism proceeds through a transition state, which is the highest energy point along the reaction coordinate for that step. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate.

To verify the calculated pathway, Intrinsic Reaction Coordinate (IRC) calculations are performed. researchgate.netnih.gov An IRC analysis confirms that a calculated transition state structure correctly connects the intended reactant and product (or intermediate) of a given elementary step. nih.gov This ensures the validity of the proposed reaction pathway.

The following interactive table illustrates the type of data that would be generated from a computational study on the formation of this compound. The values are hypothetical and serve to demonstrate the insights gained from such an analysis.

| Reaction Step | Species | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Start | Valeraldehyde + 2 Butanol | 0.0 | - |

| 1 | Transition State 1 (Hemiacetal Formation) | +15.2 | 15.2 |

| - | Hemiacetal Intermediate | -5.8 | - |

| 2 | Transition State 2 (Water Elimination) | +22.5 | 28.3 |

| - | Oxonium Ion Intermediate | +10.1 | - |

| 3 | Transition State 3 (Acetal Formation) | +18.7 | 8.6 |

| End | This compound + Water | -9.3 | - |

Note: The data in this table is illustrative and represents the type of output from a computational chemistry study. It does not represent actual experimental or calculated values for this specific reaction.

Validation of Experimental Observations with Theoretical Data

A crucial aspect of computational chemistry is its ability to validate and interpret experimental findings. Theoretical calculations can provide a bridge between macroscopic observations (like reaction rates and product distributions) and the underlying molecular-level events. nih.gov

The following table provides a conceptual comparison between hypothetical experimental data and the corresponding theoretical values that could be calculated for the formation of this compound.

| Parameter | Experimental Value (Hypothetical) | Theoretical Value (Hypothetical) | Computational Method |

|---|---|---|---|

| Rate-Determining Step | Identified via kinetic isotope effect studies | Step with the highest calculated activation energy | DFT/IRC |

| Overall Reaction Enthalpy (ΔH) | -9.8 kcal/mol (from calorimetry) | -9.3 kcal/mol | DFT |

| Vibrational Frequency (C-O stretch of acetal) | 1070 cm-1 (from IR spectroscopy) | 1075 cm-1 | DFT Frequency Calculation |

Note: The data presented is for illustrative purposes to demonstrate the principle of validating experimental observations with theoretical calculations.

Furthermore, computational methods can predict various spectroscopic properties of molecules. Calculated NMR chemical shifts, infrared vibrational frequencies, and Raman spectra for valeraldehyde, butanol, the hemiacetal intermediate, and the final this compound can be compared directly with experimentally obtained spectra. This comparison can help confirm the identity of intermediates and products formed during the reaction.

In cases where experimental data is difficult to obtain, such as for highly reactive or short-lived intermediates like the oxonium ion, computational predictions of their properties become invaluable. By providing a robust, atomistic-level understanding of the reaction, computational chemistry complements experimental work, leading to a more complete picture of the chemical processes involved in the synthesis of this compound.

Advanced Analytical Methodologies for Valeraldehyde Dibutyl Acetal Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating Valeraldehyde (B50692) dibutyl acetal (B89532) from complex matrices and determining its concentration. Gas and liquid chromatography are the primary techniques employed for this purpose, each offering distinct advantages.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Gas Chromatography (GC) is a well-established technique for analyzing volatile compounds like Valeraldehyde dibutyl acetal. In GC, the sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. For acetals, GC provides a robust method for quantification and purity assessment.

Comprehensive two-dimensional gas chromatography (GC×GC) represents a significant advancement over conventional single-column GC, offering substantially higher peak capacity and enhanced sensitivity. This technique utilizes two coupled columns with different selectivity, and the entire sample undergoes a two-dimensional separation. A modulator is placed between the two columns to trap, refocus, and re-inject fractions of the effluent from the first column onto the second, much shorter column.

This dual-separation mechanism, typically based on volatility in the first dimension and polarity in the second, allows for the resolution of components in complex mixtures that would otherwise co-elute in a one-dimensional separation. The resulting data is presented as a two-dimensional chromatogram, with ordered bands of compound groups facilitating more reliable identification. When coupled with detectors like Flame Ionization Detector (FID) for quantification or Time-of-Flight Mass Spectrometry (TOF-MS) for identification, GC×GC becomes a powerful tool for detailed analysis of complex samples containing compounds such as this compound. The enhanced resolution and zone compression features of GCxGC lead to improved mass spectral quality and sensitivity.

Table 1: Comparison of GC and GC×GC for this compound Analysis

| Feature | Gas Chromatography (GC) | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) |

|---|---|---|

| Principle | Separation based on volatility and interaction with a single stationary phase. | Two-dimensional separation using two columns of different selectivity (e.g., volatility then polarity). |

| Peak Capacity | Moderate | Significantly higher, allowing for separation of hundreds or thousands of components. |

| Sensitivity | Standard | Enhanced due to analyte refocusing by the modulator. |

| Resolution | Good for simple mixtures | Superior, capable of resolving co-eluting peaks from 1D GC. |

| Data Output | 1D Chromatogram (Intensity vs. Time) | 2D Contour Plot (Retention Time 1 vs. Retention Time 2) |

| Typical Detectors | FID, Mass Spectrometry (MS) | FID, Time-of-Flight Mass Spectrometry (TOF-MS) |

| Application | Routine quantification, purity analysis. | Analysis of complex matrices, detailed compositional profiling, biomarker identification. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key technique for the separation and quantification of acetals. Unlike GC, HPLC is suitable for non-volatile or thermally labile compounds, although this compound is amenable to both. In reversed-phase HPLC (RP-HPLC), a common mode for analyzing moderately polar compounds, separation is achieved based on the analyte's partitioning between a nonpolar stationary phase and a polar mobile phase.

A critical consideration for the HPLC analysis of acetals is their potential for hydrolysis back to the corresponding aldehyde and alcohol under acidic conditions. The silica (B1680970) substrates used in many reversed-phase columns can be sufficiently acidic to cause rapid degradation of the acetal during analysis, making accurate quantification impossible. To circumvent this issue, a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, can be incorporated into the mobile phase. This adjustment prevents the on-column hydrolysis and allows for the simultaneous determination of the intact acetal and its potential hydrolysis product, valeraldehyde. Detection is typically performed using a UV detector, as the acetal itself may have a weak chromophore, but the parent aldehyde has a characteristic absorbance.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and detailed characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous confirmation of the this compound structure.

¹H NMR: A proton NMR spectrum would show distinct signals for the different types of protons in the molecule. Key signals would include the characteristic triplet for the methine proton (–CH(O-)₂), signals for the methylene (B1212753) groups of the butyl chains, and the methyl groups at the end of both the pentyl and butyl chains. The chemical shift, splitting pattern (multiplicity), and integration of these signals confirm the connectivity of the atoms.

¹³C NMR: A carbon-13 NMR spectrum provides information on the different carbon environments. It would show a signal for the acetal carbon (C-O-C), which is typically found in a specific region of the spectrum, as well as distinct signals for the carbons in the butyl and pentyl chains.

Beyond static structural analysis, NMR is also highly effective for monitoring chemical reactions and studying equilibria in solution. This makes it an ideal tool for kinetic studies of the formation or hydrolysis of this compound. By acquiring spectra over time, researchers can quantify the concentrations of the reactant (valeraldehyde and butanol), the acetal product, and any intermediates, providing insights into reaction mechanisms and rates.

Mass Spectrometry (MS) and Advanced Mass Spectrometry Techniques

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like GC (GC-MS), it provides definitive identification of the analyte. In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₃H₂₈O₂), the monoisotopic mass is 216.2089 Da. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that aids in structural confirmation. Common fragmentation pathways for acetals include the loss of an alkoxy group (-OR) and cleavage of the C-C bonds of the alkyl chains. A predicted GC-MS spectrum shows significant peaks that can be used as a guide for identification.

Advanced MS techniques offer enhanced capabilities:

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): This technique provides ultra-high resolution and mass accuracy, allowing for the unambiguous determination of the elemental formula of this compound and its fragments from their exact masses.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS is a highly sensitive method for real-time monitoring of volatile organic compounds (VOCs). It uses soft chemical ionization (proton transfer from H₃O⁺), which minimizes fragmentation. While typically used for the parent aldehyde, it can be adapted to monitor the acetal in the gas phase.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₈O₂ | |

| Molecular Weight (Monoisotopic Mass) | 216.2089 Da | |

| Ionization Mode | Positive | |

| Ionization Energy | 70 eV (for predicted EI spectrum) |

| Predicted Key Fragments (m/z) | Fragmentation typically involves loss of butyl/butoxy groups and cleavage of the pentyl chain. Specific m/z values depend on the fragmentation pathway. | |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are used to identify the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the absence of the strong C=O stretching band (typically ~1725 cm⁻¹) of the parent valeraldehyde. Instead, the spectrum would be dominated by strong C-O stretching bands in the fingerprint region (approximately 1000-1200 cm⁻¹), which are characteristic of the acetal group. Additionally, strong C-H stretching bands from the alkyl chains would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, the C-O and C-C skeletal vibrations would be Raman active. Raman can be particularly useful for studying aqueous solutions, as water is a weak Raman scatterer but a strong IR absorber. Theoretical calculations can be used to predict and assign the vibrational frequencies observed in both IR and Raman spectra.

Hybrid and Coupled Analytical Systems

The characterization of this compound, particularly within complex matrices, necessitates the use of sophisticated analytical techniques that offer high resolution and sensitivity. Hybrid and coupled systems, which link powerful separation methods with advanced detection technologies, are indispensable for the unambiguous identification and quantification of this compound.

GC-MS and Py-GC-MS for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The coupling of gas chromatography's high-efficiency separation capabilities with the precise detection and structural elucidation power of mass spectrometry allows for the effective analysis of acetals in various samples. researchgate.netresearchgate.net In a typical GC-MS setup, the sample is vaporized and separated based on component volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

For instance, the analysis of aldehydes, the precursors to acetals, in beverages like beer has been successfully performed using GC-MS, demonstrating the technique's applicability to related compounds in complex matrices. gcms.cz A study on stale aldehydes in beer utilized specific GC-MS parameters to achieve sensitive detection, which can be adapted for acetal analysis. gcms.cz

Table 1: Example GC-MS Parameters for Analysis of Aldehydes and Related Compounds

| Parameter | Setting |

| GC System | Agilent 8890 GC |

| MS System | Agilent 7250 GC/Q-TOF |

| Column | Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm |

| Inlet Mode | Splitless |

| Inlet Temperature | 65 °C for 0.01 min, ramped at 300 °C/min to 280 °C |

| Oven Program | 45 °C for 2 min; then 12 °C/min to 325 °C, 11 min hold |

| Carrier Gas | Helium at 1 mL/min constant flow |

| MS Source Temp. | 200 °C |

| Electron Energy | 70 eV |

| Mass Range | 50 to 1000 m/z |

| This table is based on parameters from a study on extractables and leachables analysis and represents typical conditions applicable for acetal characterization. lcms.cz |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful variant used for analyzing non-volatile or complex macromolecular samples that cannot be directly injected into a GC. pnnl.gov In this technique, the sample is subjected to controlled thermal degradation (pyrolysis) in an inert atmosphere, breaking it down into smaller, volatile fragments that are then introduced into the GC-MS system. pnnl.govunimelb.edu.au While direct analysis of this compound itself may not require pyrolysis, Py-GC-MS is invaluable for studying the compound when it is part of a polymer matrix or to understand its thermal decomposition products. unibo.itchromatographyonline.com The technique eliminates the need for extensive sample preparation like extraction or derivatization, making it suitable for a wide variety of materials. pnnl.gov

LC-MS for Comprehensive Compound Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly useful for analyzing thermally labile or non-volatile compounds. While this compound is amenable to GC-MS, LC-MS offers an alternative for comprehensive screening of complex mixtures that may contain a wider range of compounds.

A significant challenge in the analysis of acetals using reversed-phase High-Performance Liquid Chromatography (HPLC), the separation component of LC-MS, is their potential for hydrolysis. The silica-based substrates used in many HPLC columns can be sufficiently acidic to cause the rapid breakdown of acetals back into their constituent aldehyde (valeraldehyde) and alcohol (butanol). coresta.orgcoresta.org This on-column degradation makes accurate quantification impossible. Research has shown that this issue can be overcome by incorporating a small amount of a basic modifier, such as ammonia or triethylamine, into the mobile phase. coresta.org This simple adjustment neutralizes active acidic sites on the column, preventing hydrolysis and allowing for the simultaneous determination of the intact acetal and its potential hydrolysis products. coresta.org

Table 2: Example LC-MS Parameters for Compound Analysis in Complex Matrices

| Parameter | Setting |

| LC System | Agilent 1290 Infinity II |

| MS System | Agilent 6546 LC/Q-TOF |

| Mobile Phase A | Water w/ 2.5mM Ammonium Formate & 0.05% Formic Acid |

| Mobile Phase B | Methanol w/ 2.5mM Ammonium Formate & 0.05% Formic Acid |

| LC Gradient | 2% B for 1.0 min; to 100% B at 16.0 min; hold at 100% B to 28.0 min |

| MS Source | Dual AJS ESI (Positive Polarity) |

| Drying Gas Temp. | 250 °C |

| Capillary Voltage | 3500 V |

| MS Range | 40-1700 m/z |

| This table is based on parameters from a study on extractables and leachables analysis and illustrates a setup that can be adapted for the analysis of acetals and related compounds. lcms.cz |

Emerging Analytical Approaches in Acetal Chemistry

The field of analytical chemistry is continually evolving, with new methodologies emerging that promise to enhance the characterization of compounds like this compound. These approaches leverage computational power and advanced instrumentation to provide deeper insights into chemical systems.

Application of Artificial Intelligence and Machine Learning in Chemical Analysis and Modeling

Advanced Techniques for Catalyst Characterization (e.g., XRD, FT-IR, BET, SEM)

The synthesis of this compound, like other acetals, is typically an acid-catalyzed reaction between an aldehyde and an alcohol. sci-hub.box The efficiency and selectivity of this process are highly dependent on the properties of the catalyst used. mdpi.com Therefore, advanced characterization of these catalysts is crucial for optimizing the synthesis.

X-ray Diffraction (XRD): XRD is a primary technique for determining the crystalline structure of catalyst materials. It provides information on the phase composition, crystallite size, and lattice parameters, which are critical factors influencing catalytic performance. dntb.gov.ua

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to identify functional groups on the catalyst surface and to study the adsorption of reactants. rsc.org For acetal synthesis, FT-IR can be used to characterize the acidic sites (e.g., Brønsted or Lewis acids) on the catalyst that are responsible for activating the carbonyl group of the aldehyde, a key step in the reaction mechanism. researchgate.net The presence of characteristic peaks, such as the C-O-C stretch of the acetal group, can also be monitored. researchgate.net

Brunauer-Emmett-Teller (BET) Analysis: The BET method is a fundamental technique for measuring the specific surface area and pore size distribution of porous catalysts. measurlabs.comwikipedia.org A high surface area often correlates with a greater number of accessible active sites, leading to higher catalytic activity. c2cat.euanton-paar.com This parameter is essential for screening new catalyst materials and optimizing their synthesis. c2cat.euiitk.ac.in

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and topography of the catalyst. It provides information on particle size, shape, and aggregation. This microstructural information is vital for understanding how the physical form of the catalyst affects its behavior in a reaction. dntb.gov.ua

By employing these advanced techniques, researchers can gain a comprehensive understanding of the catalyst's structure-activity relationship, leading to the development of more efficient and robust catalysts for the synthesis of this compound.

Applications of Valeraldehyde Dibutyl Acetal in Organic Synthesis and Materials Science Research

Role as Protecting Groups for Carbonyl Functionalities in Organic Synthesis

In multistep organic synthesis, it is often necessary to shield a reactive functional group from unwanted reactions while transformations are carried out elsewhere in the molecule. Acetals, such as valeraldehyde (B50692) dibutyl acetal (B89532), are excellent protecting groups for aldehydes and ketones because they are stable in neutral to strongly basic and reductive environments. total-synthesis.comchemistrysteps.com This stability allows for a wide range of chemical manipulations on other parts of a molecule without affecting the protected carbonyl group. chemistrysteps.comlibretexts.org The formation of the acetal is a reversible process, meaning the protecting group can be efficiently removed to regenerate the original carbonyl group when its reactivity is needed. chemistrysteps.com

Chemoselective Protection Strategies for Aldehydes and Ketones

A significant advantage of acetal formation is the ability to achieve chemoselectivity, particularly in molecules that contain both aldehyde and ketone functionalities. Aldehydes are generally more reactive towards nucleophilic attack than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.com This reactivity difference allows for the selective protection of an aldehyde group in the presence of a ketone. youtube.comtandfonline.com

By carefully controlling reaction conditions, such as using a catalytic amount of acid and an alcohol like butanol, valeraldehyde can be converted to its dibutyl acetal while a ketone in the same molecule remains largely unreacted. tandfonline.comresearchgate.net This strategy is crucial in complex syntheses where a ketone needs to be modified (e.g., via Grignard reaction or reduction) without affecting a more reactive aldehyde. chemistrysteps.com Various catalysts, including ruthenium complexes and palladium-based systems, have been developed to enhance the efficiency and selectivity of this protection step under mild conditions. tandfonline.comorganic-chemistry.org

Development of Deprotection Methodologies

The removal of the acetal protecting group, or deprotection, is as critical as its installation. The most common method for cleaving acetals to regenerate the parent carbonyl is acid-catalyzed hydrolysis. total-synthesis.com By treating the acetal with aqueous acid, the equilibrium of the formation reaction is reversed, yielding the aldehyde or ketone. total-synthesis.comlibretexts.org

However, the use of strong acids can be detrimental to sensitive functional groups elsewhere in the molecule. researchgate.net Consequently, a variety of milder and more selective deprotection methodologies have been developed. These methods offer greater compatibility with complex substrates. Research has shown that Lewis acids and other reagents can efficiently catalyze this transformation under neutral or near-neutral conditions. researchgate.netorganic-chemistry.org For instance, molecular iodine in acetone (B3395972) has been reported as a highly convenient and chemoselective method for the deprotection of both acyclic and cyclic acetals, proceeding rapidly and in excellent yields without affecting acid-sensitive groups. acs.org

| Reagent | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Aqueous solution | Traditional, widely used method. | total-synthesis.com |

| Iodine (I₂) | Acetone, neutral conditions | Fast, high-yielding, and highly chemoselective; tolerates acid-sensitive groups. | organic-chemistry.orgacs.org |

| Cerium(III) Triflate (Ce(OTf)₃) | Wet nitromethane, room temperature | High yields and selectivity at almost neutral pH. | organic-chemistry.org |

| Erbium(III) Triflate (Er(OTf)₃) | Wet nitromethane, room temperature | Very gentle Lewis acid catalyst. | organic-chemistry.org |

| Indium(III) Triflate (In(OTf)₃) | Acetone, room temperature or microwave | Effective under neutral conditions. | organic-chemistry.org |

| Nickel Boride (Ni₂B) | Methanol | Mild methodology for reductive deprotection. | researchgate.net |

Intermediates in Complex Molecule Synthesis

Beyond its role as a protective agent, valeraldehyde dibutyl acetal and related structures serve as valuable intermediates, providing a gateway to various other functional groups and molecular frameworks.

Precursors for Aldehydes, Ethers, and Esters in Multistep Syntheses

The most straightforward application of this compound as a precursor is its conversion back to valeraldehyde through deprotection, as detailed previously. chemistrysteps.com However, its utility extends further. Acetals can be transformed into other functional groups, significantly increasing their synthetic value.

One notable transformation is the reduction of acetals to form ethers. chem-station.com This reaction can be accomplished using reducing agents that are stable under acidic conditions, such as triethylsilane in the presence of a Lewis acid like TMSOTf or BF₃. chem-station.com Other conditions, including the use of DIBAL-H or catalytic hydrogenation, have also been employed to achieve this conversion. chem-station.comgoogle.com Furthermore, methodologies have been developed for the direct, high-yield conversion of acetals into esters through oxidative processes or via O,P-acetal intermediates, showcasing the versatility of the acetal group as a synthetic precursor. rsc.orgacs.org

Participation in C-C Bond Forming Reactions

While the primary role of an acetal as a protecting group is to remain inert during reactions like those involving Grignard or organolithium reagents, there are instances where acetal-derived intermediates participate in carbon-carbon bond formation. libretexts.org For example, the formation of an oxocarbenium ion from an acetal in the presence of a Lewis acid can be intercepted by a nucleophile to form a new C-C bond. acs.org

More commonly, the protection of a carbonyl as an acetal enables C-C bond forming reactions to occur selectively at other sites within a complex molecule. chemistrysteps.com By masking the reactivity of an aldehyde or ketone, powerful carbon nucleophiles can be directed to react with other electrophilic centers, such as esters or alkyl halides, without interference from the carbonyl group. libretexts.org

Asymmetric Synthesis of Chiral Acetals for Pharmaceutical Intermediates

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.govchiralpedia.com Asymmetric synthesis, the process of creating chiral molecules from achiral starting materials, is a cornerstone of modern drug development. chiralpedia.com

Chiral acetals play a crucial role in this field, often serving as chiral auxiliaries or key intermediates. sciencedaily.com An aldehyde like valeraldehyde can be reacted with a chiral diol to form a chiral acetal. This introduces a stereocenter into the molecule, which can then direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex chiral architectures with high diastereoselectivity. jst.go.jp The development of novel catalytic methods for the asymmetric synthesis of chiral acetals continues to be an active area of research, as these intermediates are valuable building blocks for synthesizing advanced pharmaceutical ingredients. nih.govsciencedaily.com

Development of Acetal-Containing Polymers and Materials

The incorporation of acetal linkages, such as those derived from this compound, into polymer structures represents a significant advancement in materials science. This strategy is pivotal in the development of materials with tailored properties, including recyclability and enhanced performance. The acetal functional group, characterized by its stability under neutral or basic conditions and susceptibility to cleavage in acidic environments, provides a chemical handle to design dynamic and responsive polymers.

Synthesis of Polyacetals and Acetal-Functionalized Polyols

The synthesis of polymers featuring acetal groups is a versatile field with several established methodologies. rsc.org Polyacetals and polyols functionalized with acetal moieties can be prepared through various polymerization techniques that create or incorporate the acetal bond within the polymer backbone or as pendant groups. rsc.orgresearchgate.net

Common synthetic strategies include:

Polycondensation Reactions: This widely used method involves the reaction between a diol or polyol and a carbonyl compound, such as an aldehyde or ketone. nih.gov The reaction typically requires the removal of water to drive the equilibrium towards the formation of the polyacetal. nih.gov

Transacetalization: In this approach, an exchange reaction occurs between a diol and an acetal compound. This method also generates alcohol as a byproduct which needs to be removed. nih.gov

Polyaddition of Vinyl Ethers: The reaction between a diol and a divinyl ether, often facilitated by an acid catalyst, can produce high molecular weight polyacetals. nih.gov This method can be optimized as a solvent-less, heterogeneous process. nih.gov

Ring-Opening Polymerization: Cationic ring-opening polymerization of cyclic acetal monomers is another pathway to produce polyacetals. However, this technique can sometimes be complicated by side reactions. nih.govresearchgate.net

These synthetic routes allow for the creation of a diverse range of polymer architectures, from linear elastomers to rigid materials. rsc.org The properties of the resulting polymers are highly dependent on the molecular structure of the monomers used. rsc.orgresearchgate.net For instance, the use of multifunctional molecules with rigid spirocyclic acetal structures is an emerging strategy to prepare high-performance polymers with enhanced glass transition temperatures (Tg), which improves the stiffness and use-temperature of the materials. researchgate.net

Acetal-functionalized polyols are key intermediates, particularly in the synthesis of polyurethanes. These polyols can be synthesized via the polycondensation of aldehydes and diols, often using sustainable and scalable methods involving reusable heterogeneous catalysts. nih.gov

| Synthesis Method | Reactants | Key Features |

| Polycondensation | Diol/Polyol + Aldehyde/Ketone | Water is a byproduct; equilibrium-driven. nih.gov |

| Transacetalization | Diol + Acetal Compound | Alcohol is a byproduct. nih.gov |

| Polyaddition | Diol + Divinyl Ether | Can be performed solvent-free with a heterogeneous catalyst. nih.gov |

| Ring-Opening Polymerization | Cyclic Acetal | Cationic-initiated; potential for side reactions. nih.govresearchgate.net |

Design of Closed-Loop Recyclable Polyurethanes and Covalent Adaptable Networks (CANs)

The integration of acetal groups is a cornerstone for designing next-generation recyclable polymers, particularly polyurethane (PU) thermosets. acs.orgtue.nl Conventional polyurethanes are notoriously difficult to recycle due to their permanently cross-linked structures, which require harsh conditions for decomposition and result in complex mixtures of molecules. nih.govtue.nl By incorporating acid-cleavable acetal bonds into the polymer network, researchers have developed PUs that can be chemically depolymerized back to their original monomers, enabling a closed-loop recycling system. nih.govacs.orgrsc.org

This process typically involves:

Synthesis: Acetal-containing polyols are used as the soft segment in the polyurethane formulation along with isocyanates. nih.govacs.org

Depolymerization: The resulting PU material is subjected to mild acidic conditions. The acetal linkages hydrolyze, breaking down the polymer network. acs.orgrsc.org

Monomer Recovery: The constituent building blocks, such as diols, aldehydes, and isocyanate precursors (like 4,4′-methylenedianiline), can be separated and recovered in high yield and purity. nih.govacs.org

Re-polymerization: The recovered monomers can be used to synthesize new polyol and polyurethane materials with properties identical to the original polymer. nih.gov

This approach has been demonstrated to be highly efficient. For example, in one study, the hydrolysis of PU materials based on acetaldehyde-derived acetal polyols yielded remarkable monomer recovery rates of 89% for the diol and 84% for the isocyanate precursor. nih.gov This highlights the potential to create a circular economy for polyurethane materials. nih.govacs.org

This concept of dynamic bonds for recyclability is central to the field of Covalent Adaptable Networks (CANs) . nih.gov CANs are cross-linked polymers that contain dynamic covalent bonds capable of undergoing reversible exchange reactions. nih.govrsc.org This dynamic nature allows the network topology to change, rendering the materials reprocessable, malleable, and recyclable, akin to thermoplastics, while retaining the robust mechanical properties of thermosets. nih.gov Acetal chemistry is a prime example of a dynamic bond system used to create CANs, which can be reprocessed multiple times, offering a sustainable alternative to traditional thermosets. nih.govresearchgate.net

| Feature | Description | Relevance to this compound Chemistry |

| Polymer System | Closed-Loop Recyclable Polyurethanes | Acetal-containing polyols are synthesized and incorporated into the PU backbone. nih.govacs.org |

| Enabling Chemistry | Acid-Catalyzed Hydrolysis of Acetal Bonds | The acetal linkage provides a "cleavable" point in the polymer network for depolymerization. rsc.org |

| Outcome | Monomer Recovery and Re-synthesis | High-yield recovery of original building blocks for a circular material lifecycle. nih.govacs.org |

| Broader Concept | Covalent Adaptable Networks (CANs) | The dynamic nature of the acetal bond is a key mechanism for creating reprocessable thermosets. nih.gov |

Performance Enhancement of Polymeric Materials via Acetal Incorporation

Beyond recyclability, the incorporation of acetal functionalities can significantly enhance the performance characteristics of polymeric materials. The structure of the acetal-containing monomers can be tailored to produce polymers with a wide spectrum of properties, often matching or exceeding those of conventional materials. rsc.orgtue.nl

Research has shown that integrating acetal-containing polyols can yield polyurethanes with:

High Thermal Stability and Mechanical Strength: By carefully selecting the aldehyde and diol precursors, it is possible to synthesize PUs that exhibit excellent thermal and mechanical properties comparable to traditional polyurethanes. tue.nlrsc.org

Enhanced Chemical Resistance: These materials can display remarkable stability in water and various organic solvents under neutral or basic conditions. tue.nlrsc.org

Improved Mechanical Performance: The incorporation of aromatic groups into the acetal-containing polyol structures has been shown to significantly improve the mechanical strength of the resulting PUs. rsc.org

For instance, the use of rigid spirocyclic acetal units can effectively increase the glass transition temperature (Tg) of a polymer, leading to materials with greater stiffness and higher operating temperatures. researchgate.net This demonstrates that acetal incorporation is not merely a tool for enabling degradability but also a versatile platform for designing high-performance polymers with specific, desirable properties. researchgate.netrsc.org

Niche Applications in Chemical Research and Development

This compound and related compounds are being explored in specialized areas of chemical research, particularly in the fields of biomass conversion and fuel technology.

Investigation in Bio-oil Upgrading Processes

Bio-oil, produced from the pyrolysis of biomass, is a potential renewable fuel source. However, it possesses undesirable properties such as high oxygen and water content, low pH, and chemical instability, largely due to the presence of reactive compounds like carboxylic acids and aldehydes. mdpi.com Upgrading bio-oil to improve its quality is therefore essential.

One key upgrading strategy involves reacting the bio-oil with an alcohol in the presence of an acid catalyst. itb.ac.id In this process, two main reactions occur:

Esterification: Carboxylic acids react with the alcohol to form esters, which reduces the oil's corrosiveness. itb.ac.id

Acetalization: Aldehydes present in the bio-oil react with the alcohol to form acetals. itb.ac.idresearchgate.net

Exploration as Additives for Biofuels and Diesel Blends

There is growing interest in using acetals as additives for diesel and biodiesel fuels. researchgate.net The addition of oxygenates to diesel fuel can help reduce particulate matter emissions during combustion. Acetal compounds are attractive candidates for this purpose. researchgate.net

Research into acetals as diesel additives has highlighted several key aspects:

Synthesis: Acetal additives can be synthesized from a variety of aldehydes and alcohols, which can themselves be derived from renewable, biological sources. researchgate.net

Fuel Properties: The addition of acetals can influence important fuel properties. While lower molecular weight acetals may have unacceptably low flash points, heavier acetals synthesized from aldehydes like pentanal (valeraldehyde), hexanal, and octanal (B89490) are being investigated for their suitability. researchgate.net

Reaction Kinetics: The synthesis of these acetals is an equilibrium-limited reaction. Studies have explored the effect of temperature and catalysts on the conversion of various aldehydes to acetals, finding that heavier aldehydes generally show lower conversions under similar conditions. researchgate.net

Environmental Transformation Pathways and Chemical Fate of Valeraldehyde Dibutyl Acetal

Atmospheric Chemistry and Environmental Fate

The life cycle of Valeraldehyde (B50692) Dibutyl Acetal (B89532) in the atmosphere involves its formation from precursor molecules and its subsequent degradation through various chemical transformations.

Formation Mechanisms in Atmospheric Processes (e.g., from Aldehyde Precursors)

Valeraldehyde Dibutyl Acetal is not typically emitted directly into the atmosphere in significant quantities. Instead, its formation is a secondary process, contingent on the presence of its precursors: valeraldehyde and butanol.

The initial step is the atmospheric formation of valeraldehyde. Aldehydes are common constituents of the atmosphere, formed through both natural and anthropogenic processes. copernicus.org The primary pathway for the formation of aldehydes like valeraldehyde is the photochemical oxidation of hydrocarbons. eolss.netsdu.edu.cn Volatile organic compounds (VOCs), emitted from sources such as industrial processes, vehicle exhaust, and biogenic emissions from plants, serve as the parent compounds. copernicus.orgsdu.edu.cn In the troposphere, these hydrocarbons undergo oxidation initiated by highly reactive species, most notably the hydroxyl radical (OH). copernicus.orgcopernicus.org This process leads to a cascade of reactions that break down the larger hydrocarbon molecules into smaller, oxygenated compounds, including aldehydes. copernicus.org

Once valeraldehyde is present in the atmosphere, it can react with butanol to form this compound. This reaction is an acetalization, which is generally acid-catalyzed. youtube.comwikipedia.org The mechanism involves the protonation of the valeraldehyde's carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by a butanol molecule. youtube.comyoutube.com This is followed by a series of proton transfer steps and the elimination of a water molecule to form the stable acetal. youtube.com While this reaction readily occurs in industrial synthesis, its occurrence in the gas phase of the atmosphere is less direct and may happen within acidic atmospheric aerosols where concentrations of the precursors can be higher and the acidic environment acts as a catalyst.

Table 1: Key Atmospheric Formation Steps

| Step | Reaction Type | Precursors | Resulting Compound |

|---|---|---|---|

| 1 | Photochemical Oxidation | Hydrocarbons (from biogenic/anthropogenic sources), OH radicals, O₂ | Valeraldehyde |

Pathways of Degradation and Transformation in Environmental Compartments

The primary degradation pathway for this compound in the environment is hydrolysis. acs.org Acetals are known to be stable under basic conditions but readily hydrolyze back to their constituent aldehyde and alcohol in the presence of acid. nih.govyoutube.com This reaction is essentially the reverse of the formation process. youtube.com

In the environment, this acid-catalyzed hydrolysis can occur in atmospheric water droplets, such as in clouds, fog, or acidic rain, which provide the necessary aqueous and acidic medium. rsc.org The reaction breaks the two ether linkages of the acetal, releasing valeraldehyde and two molecules of butanol. youtube.com

Once reformed, valeraldehyde is subject to further atmospheric degradation. Its atmospheric lifetime is typically on the order of hours due to rapid photochemical oxidation and reaction with hydroxyl radicals. copernicus.org These reactions can contribute to the formation of photochemical smog and secondary organic aerosols. wikipedia.org The ultimate oxidation product of valeraldehyde in the atmosphere is typically valeric acid and smaller fragments.

Table 2: Environmental Degradation Pathways

| Pathway | Description | Reactants | Products | Environmental Compartment |

|---|---|---|---|---|

| Hydrolysis | Acid-catalyzed cleavage of the acetal functional group. acs.orgnih.gov | This compound, Water (H₂O), Acid (H⁺) | Valeraldehyde, Butanol | Atmospheric water (clouds, fog, rain) |

| Photochemical Oxidation | Degradation of the resulting valeraldehyde by OH radicals and sunlight. | Valeraldehyde, OH radicals, O₂ | Valeric Acid, other oxidation products | Atmosphere (gas phase) |

Indoor Air Chemistry Perspectives on Acetal Formation

Indoor environments have a unique chemical landscape where the formation and degradation of compounds like this compound can occur, influenced by building materials and indoor conditions.

Formation of Acetal Compounds from Building Materials and Furnishings

Indoor air can contain a variety of volatile organic compounds (VOCs) that are emitted from building materials, furniture, paints, and consumer products. mdpi.comnih.gov Among these VOCs are aldehydes and alcohols, the necessary precursors for acetal formation. scispace.commdpi.com

Aldehydes such as formaldehyde (B43269) and acetaldehyde (B116499) are well-known indoor pollutants emitted from resins, binders, and pressed wood products. nih.govrsc.org While less commonly studied, higher aldehydes like valeraldehyde can also be released. Similarly, alcohols like butanol are widely used as solvents in paints, coatings, and cleaning agents, and can off-gas into the indoor air.

The formation of this compound indoors can occur through surface-catalyzed reactions. Acidic sites on the surfaces of materials or in settled dust can act as catalysts for the acetalization reaction between gas-phase valeraldehyde and butanol that have adsorbed onto the surface. This process would be analogous to the atmospheric formation but occurring at the air-surface interface within a building.

Understanding Hydrolysis and Oxidation Reactions in Indoor Environments

Similar to the atmospheric environment, the main degradation pathway for this compound indoors is hydrolysis. acs.org While the indoor atmosphere is complex, acidic conditions can be present on surfaces, facilitated by the presence of acidic gases (like NOx or SOx that infiltrate from outdoors) and moisture. nih.gov This surface acidity can catalyze the hydrolysis of the acetal back into valeraldehyde and butanol. rsc.org